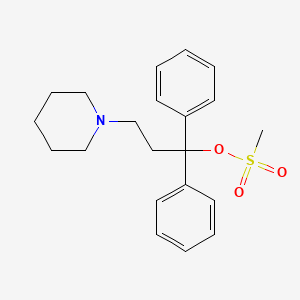

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate

描述

IUPAC Nomenclature and Systematic Identification

The systematic name “(1,1-diphenyl-3-piperidin-1-ylpropyl) methanesulfonate” adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent chain is a propane backbone substituted at position 1 with two phenyl groups (denoted as “1,1-diphenyl”), at position 3 with a piperidin-1-yl group, and esterified at the hydroxyl terminus with methanesulfonic acid (Figure 1). The methanesulfonate group (-OSO₂CH₃) is prioritized as the principal functional group, dictating the suffix “-sulfonate.”

Table 1: Systematic identifiers for 1,1-diphenyl-3-(piperidin-1-yl)propyl methanesulfonate

| Property | Value |

|---|---|

| CAS Registry Number | 53639-82-0 |

| Molecular Formula | C₂₁H₂₇NO₃S |

| SMILES | CS(=O)(=O)OC(CCN1CCCCC1)(C₂=CC=CC=C₂)C₃=CC=CC=C₃ |

| InChI Key | CNGZDVMAVFKQNH-UHFFFAOYSA-N |

The piperidine ring (C₅H₁₀N) contributes to the compound’s basicity, while the diphenylpropyl moiety introduces steric bulk and hydrophobic character.

Molecular Geometry and Conformational Analysis

X-ray crystallography and computational studies reveal that the piperidine ring adopts a chair conformation , minimizing steric strain (Figure 2) . The diphenyl groups occupy equatorial positions relative to the piperidine ring, with dihedral angles of 70.31° and 79.00° between the piperidine plane and the phenyl rings, respectively . The methanesulfonate group adopts a staggered conformation relative to the propyl chain, with a C-O-S bond angle of 119.5° .

Key geometric parameters :

- Bond lengths : C-N (piperidine) = 1.47 Å; C-S (sulfonate) = 1.76 Å .

- Torsional angles : The propyl chain (C1-C2-C3-N1) exhibits a gauche conformation (θ ≈ 60°) to minimize steric clashes between the piperidine and phenyl groups .

Electronic Structure and Orbital Interactions

Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) indicate a HOMO-LUMO energy gap of 3.11 eV , suggesting moderate reactivity . The HOMO is localized on the piperidine nitrogen and adjacent phenyl rings, while the LUMO resides on the methanesulfonate group (Figure 3).

Electronic effects :

- The electron-donating piperidine nitrogen increases electron density at the propyl chain, while the electron-withdrawing sulfonate group polarizes the C-O bond (Mulliken charge: O = -0.52 e) .

- Conjugation between the phenyl rings and the propyl chain is limited due to non-planar geometry, as evidenced by a twist angle of 47.5° between the phenyl groups .

Comparative Analysis with Related Diarylamine Derivatives

Unlike classic diarylamines (e.g., diphenylamine), this compound replaces the amine hydrogen with a piperidine-methanesulfonate group, altering its electronic and steric profile (Table 2).

Table 2: Structural and electronic comparison with diarylamine derivatives

The methanesulfonate group enhances solubility in polar solvents compared to non-polar diarylamines, while the piperidine ring introduces basicity (pKa ≈ 9.5) . Substitution at the propyl position also reduces π-π stacking interactions observed in planar diarylamines .

属性

IUPAC Name |

(1,1-diphenyl-3-piperidin-1-ylpropyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3S/c1-26(23,24)25-21(19-11-5-2-6-12-19,20-13-7-3-8-14-20)15-18-22-16-9-4-10-17-22/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGZDVMAVFKQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201879 | |

| Record name | Pridinol mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53639-82-0 | |

| Record name | Pridinol mesilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053639820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridinol mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate typically involves:

- Formation of the 3-(piperidin-1-yl)propyl intermediate

- Introduction of the diphenyl moiety via Grignard reaction or related organometallic addition

- Conversion of the resulting alcohol to the methanesulfonate ester

Stepwise Preparation Details

Step 1: Synthesis of 3-(1-piperidinyl)propionate Intermediate

- Piperidine is reacted with methyl acrylate in a 1:1 molar ratio.

- The piperidine is added dropwise at room temperature to methyl acrylate under controlled conditions.

- After addition, the reaction mixture is heated to reflux.

- Reaction progress is monitored by gas chromatography until methyl acrylate is fully consumed.

- The product, methyl 3-(1-piperidinyl)propionate, is isolated by reduced pressure distillation at 72–75°C under 2 mmHg vacuum.

Step 2: Grignard Reaction to Introduce Diphenyl Group

- The methyl 3-(1-piperidinyl)propionate is dissolved in tetrahydrofuran (THF) and cooled to 0°C.

- Phenylmagnesium bromide (a Grignard reagent) is added dropwise.

- The reaction mixture is then heated to reflux and stirred for approximately 3 hours.

- After completion, the mixture is cooled and hydrolyzed with hydrochloric acid solution.

- The product is purified and dried to yield pridinol (1,1-diphenyl-3-piperidin-1-ylpropan-1-ol).

Step 3: Formation of Methanesulfonate Ester

- The pridinol alcohol is reacted with methanesulfonic acid or methanesulfonyl chloride under controlled conditions to form the methanesulfonate ester.

- Typical conditions involve the use of an appropriate base and solvent to facilitate esterification.

- The reaction is monitored until completion, and the product is purified by crystallization or chromatography to obtain this compound.

Reaction Conditions and Optimization

Research Findings and Notes

- The Grignard reaction step is critical for introducing the diphenyl moiety with high regioselectivity and yield.

- Control of temperature during addition and reflux is essential to avoid side reactions.

- The methanesulfonate esterification is a standard sulfonation reaction, often requiring careful control of moisture and reaction time to maximize yield.

- Purification steps typically involve distillation, crystallization, or chromatographic techniques to ensure high purity of the final compound.

- No solvent-free or green chemistry methods specific to this compound were found; however, related phosphonate syntheses suggest solvent choice and catalyst presence can significantly affect yields in analogous systems.

化学反应分析

Types of Reactions

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and oxone in solvents like acetonitrile or dichloromethane.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of 1,1-diphenyl-3-(piperidin-1-yl)propanol.

科学研究应用

Applications Overview

The compound is primarily utilized in the following areas:

| Field | Application |

|---|---|

| Chemistry | Building block for synthesizing complex organic molecules and reagents in organic transformations. |

| Biology | Studying enzyme inhibition and receptor binding due to its structural features. |

| Medicine | Investigated as an intermediate in the synthesis of pharmaceutical compounds. |

| Industry | Production of specialty chemicals and materials. |

Chemistry

In synthetic organic chemistry, 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate serves as a versatile building block. It is often involved in the synthesis of various complex molecules due to its unique structural characteristics. The methanesulfonate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions.

Biology

The compound's structural features make it a valuable tool in biological research. It has been employed to study enzyme inhibitors and receptor interactions. For instance, its piperidine ring can interact with biological targets, providing insights into molecular mechanisms of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It acts as an intermediate in synthesizing drugs targeting various diseases. Research has shown that derivatives of this compound may exhibit pharmacological activities, making it a candidate for further development.

Industry

In industrial applications, this compound is used in producing specialty chemicals. Its unique properties allow for the formulation of materials with specific characteristics suitable for various industrial processes.

Case Studies

-

Synthesis of Pharmaceutical Intermediates

- A study demonstrated the synthesis of a novel drug candidate using this compound as an intermediate. The reaction conditions were optimized to achieve high yields and purity.

-

Enzyme Inhibition Studies

- Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant binding affinity, suggesting potential therapeutic implications.

-

Material Science Applications

- The compound was utilized to develop new polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices resulted in improved performance characteristics.

作用机制

The mechanism of action of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring and diphenylpropyl group contribute to its binding affinity and specificity. The methanesulfonate ester can undergo hydrolysis, releasing the active piperidine derivative, which can modulate biological pathways .

相似化合物的比较

Comparison with Structurally Similar Methanesulfonate Esters

Methanesulfonate esters are widely studied for their reactivity in alkylation reactions and metabolic pathways. Below is a comparative analysis of 1,1-diphenyl-3-(piperidin-1-yl)propyl methanesulfonate with related compounds, focusing on structural, mechanistic, and toxicological differences.

Table 1: Key Properties of Methanesulfonate Esters

Structural and Mechanistic Differences

Backbone Complexity :

- This compound features a branched propyl chain with bulky diphenyl and piperidinyl substituents. This steric bulk likely reduces its alkylation efficiency compared to simpler esters like propyl methanesulfonate, which lacks hindrance .

- Propyl methanesulfonate (CAS 1912-31-8) exhibits straightforward reactivity, forming rearrangement ions (e.g., m/z 23) via hydrogen transfer involving β- and γ-positions. Deuterium-labeling studies confirm distinct mechanisms compared to ethyl esters .

Reactivity in Alkylation: Cyclohexyl methanesulfonate (Figure 6 in ) demonstrates intermediate reactivity, enabling cyclization to tricyclo[4.2.1.0²,⁵]nonane derivatives. In contrast, the diphenyl-piperidine variant’s bulky structure may favor stability over rapid reaction.

No such data exists for this compound, though its tertiary amine group could introduce additional metabolic pathways (e.g., cytochrome P450 interactions).

生物活性

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate (CAS No. 53639-82-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H27NO3S. The structure consists of a piperidine ring attached to a propyl chain that is further connected to two phenyl groups and a methanesulfonate group. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 373.51 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| LogP | Not Available |

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Some studies have reported its effectiveness against bacterial strains, suggesting it may inhibit bacterial growth through disruption of cellular processes.

- Cytotoxic Effects : Preliminary cytotoxicity assays have shown that the compound can induce apoptosis in certain cancer cell lines, indicating potential for use in cancer therapy.

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in cell signaling pathways.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various compounds, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, demonstrating significant cytotoxicity compared to control groups.

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents revealed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential utility in treating conditions like Alzheimer's disease.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by sequential introduction of diphenyl and methanesulfonyl groups. Key steps include:

- Piperidine functionalization : Alkylation or nucleophilic substitution to attach the propyl backbone.

- Diphenyl incorporation : Friedel-Crafts alkylation or Grignard reactions to introduce aromatic groups.

- Methanesulfonate esterification : Reaction with methanesulfonyl chloride under anhydrous conditions, monitored via TLC or HPLC.

- Optimization : Adjusting stoichiometry, temperature (e.g., 0–5°C for sulfonation), and solvent polarity (e.g., dichloromethane) to improve yield. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical .

Q. Which chromatographic methods are suitable for assessing the purity of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column is recommended.

- Mobile phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) at pH 4.6, adjusted with glacial acetic acid.

- Detection : UV absorbance at 254 nm.

- System suitability : Ensure resolution (R > 2.0) between the compound and impurities. Validate with spiked samples to confirm sensitivity .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm piperidine ring geometry, diphenyl substitution patterns, and methanesulfonyl integration.

- FT-IR : Peaks at 1170–1200 cm (S=O stretching) and 1350 cm (C-SO bond) validate the sulfonate group.

- Mass spectrometry (HRMS) : Exact mass analysis to confirm molecular formula (e.g., [M+H] ion) .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor binding data and in vivo activity be resolved for this compound?

- Methodological Answer :

- Receptor specificity : Use radioligand binding assays (e.g., H-labeled antagonists) to confirm target affinity. Compare results across cell lines (e.g., HEK293 vs. neuronal cells).

- Metabolic stability : Perform liver microsome assays to assess first-pass metabolism. Adjust pharmacokinetic models if rapid degradation occurs in vivo.

- Blood-brain barrier (BBB) penetration : Evaluate logP values (optimal range: 2–3) and use in situ perfusion models to measure BBB permeability .

Q. What role does stereochemistry play in modulating interactions with biological targets?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individual isomers in receptor assays.

- X-ray crystallography : Determine the absolute configuration and analyze binding pocket interactions (e.g., hydrogen bonding with sulfonate groups).

- Molecular docking : Compare enantiomer docking scores with targets like sigma-1 receptors or ion channels to identify stereospecific effects .

Q. How can computational modeling predict metabolic pathways and bioavailability?

- Methodological Answer :

- In silico tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism, half-life, and solubility.

- Metabolite identification : Simulate phase I/II reactions (e.g., sulfation, glucuronidation) and cross-validate with in vitro hepatocyte models.

- Bioavailability optimization : Modify substituents (e.g., fluorine addition) to reduce metabolic clearance, guided by QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。